2-bromo-N,N-dimethylnaphthalen-1-amine

Organolithium chemistry Halogen-metal exchange Steric buttressing effect

2-Bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8) is a brominated aromatic tertiary amine belonging to the class of 1-(dimethylamino)naphthalene derivatives. It features a bromine atom at the sterically and electronically distinct ortho (C-2) position relative to the dimethylamino group, which imparts unique conformational dynamics and reactivity profiles compared to its regioisomers.

Molecular Formula C12H12BrN
Molecular Weight 250.13
CAS No. 2137820-69-8
Cat. No. B3252065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dimethylnaphthalen-1-amine
CAS2137820-69-8
Molecular FormulaC12H12BrN
Molecular Weight250.13
Structural Identifiers
SMILESCN(C)C1=C(C=CC2=CC=CC=C21)Br
InChIInChI=1S/C12H12BrN/c1-14(2)12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3
InChIKeyIRIJGTVHEZETFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8): A Strategic ortho-Bromo-N,N-dimethylaminonaphthalene Scaffold for Structure–Reactivity Studies and Cross-Coupling Applications


2-Bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8) is a brominated aromatic tertiary amine belonging to the class of 1-(dimethylamino)naphthalene derivatives. It features a bromine atom at the sterically and electronically distinct ortho (C-2) position relative to the dimethylamino group, which imparts unique conformational dynamics and reactivity profiles compared to its regioisomers [1]. Its molecular formula is C₁₂H₁₂BrN (MW 250.13 g/mol), with a commercially available purity of ≥95% . The compound serves as a versatile intermediate for selective metal-halogen exchange, directed ortho-metalation, and cross-coupling chemistry, as well as a scaffold for investigating non-covalent buttressing effects in organolithium reactions [1].

Why the 2-Bromo Regioisomer Cannot Be Treated as Interchangeable with Other Bromo-N,N-dimethylnaphthylamine Isomers


Seemingly analogous bromo-N,N-dimethylnaphthylamine regioisomers differ fundamentally in their ground-state conformations and reaction outcomes because the ortho relationship between the NMe₂ group and the C-2 bromine induces a unique "buttressing effect" that is absent in 4-bromo, 5-bromo, or 6-bromo congeners [1]. This indirect steric interaction alters the NMe₂ geometry, retards bromine-lithium exchange kinetics, and can completely suppress regioselectivity in polybrominated naphthalene substrates [1]. Consequently, substituting one isomer for another without accounting for these conformational and reactivity differences leads to irreproducible lithiation rates, divergent product distributions, and failed downstream functionalization [1].

Direct Quantitative Differentiation of 2-Bromo-N,N-dimethylnaphthalen-1-amine from Closest Analogs


Slower Bromine-Lithium Exchange Kinetics in 2-Bromo-N,N-dimethylnaphthalen-1-amine Versus the Non-Buttressed 4-Bromo Isomer Due to NMe₂ Conformational Locking

In a direct head-to-head kinetic comparison, 2-bromo-N,N-dimethylnaphthalen-1-amine exhibits a significantly slower bromine-lithium exchange rate relative to its 4-bromo regioisomer (4-bromo-N,N-dimethylnaphthalen-1-amine, CAS 59557-93-6). The retardation originates from the NMe₂ group adopting a conformation that sterically shields the ortho-bromine, a manifestation of the buttressing effect [1]. The study quantifies that increasing the steric bulk of the buttressing substituent progressively suppresses the exchange reaction; the parent 2-bromo-N,N-dimethylnaphthalen-1-amine (bearing an H at the 8-position) defines the baseline for this conformational effect, whereas the 4-bromo isomer lacks this ortho interaction and undergoes faster exchange [1].

Organolithium chemistry Halogen-metal exchange Steric buttressing effect

Unique Conformation-Driven Regioselectivity in 2-Bromo-N,N-dimethylnaphthalen-1-amine for Ortho-Lithiation / Functionalization Sequences

The buttressing NMe₂ group in 2-bromo-N,N-dimethylnaphthalen-1-amine forces the organolithium intermediate into a deaggregated state, which boosts its reactivity and uniquely directs subsequent electrophilic quenching to the ortho position [1]. By contrast, the 6-bromo isomer (6-bromo-N,N-dimethylnaphthalen-2-amine, CAS 5043-03-8) positions the bromine and NMe₂ groups on different rings of the naphthalene skeleton, eliminating this directing effect and resulting in non-selective lithiation [1]. This conformational control is absent in the non-brominated parent N,N-dimethylnaphthalen-1-amine (CAS 86-56-6), which lacks the halogen handle altogether [1].

Directed ortho-metalation Regioselective functionalization Conformational analysis

Commercial Availability and Purity: 2-Bromo-N,N-dimethylnaphthalen-1-amine Offers ≥95% Purity, Slightly Surpassing the 4-Bromo Isomer's ≥94% Specification

Commercial sourcing data reveal that 2-bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8) is supplied at a minimum purity of 95% (HPLC/GC), as catalogued by CymitQuimica . The closest commercially available regioisomer, 4-bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6), is specified at ≥94.0% purity (GC) by Thermo Scientific Chemicals . While the difference is marginal, procurement specifications requiring ≥95% purity may favor the 2-bromo compound.

Chemical procurement Purity specification Supplier comparison

Physical State Differentiation: The 2-Bromo Isomer Is a Solid, Whereas the 4-Bromo Isomer Is a Liquid, Influencing Handling and Formulation Workflows

The physical state of bromo-N,N-dimethylnaphthylamine regioisomers differs: 4-bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6) is a clear yellow to orange liquid at ambient temperature with a refractive index of 1.6400–1.6460 at 20 °C . In contrast, 2-bromo-N,N-dimethylnaphthalen-1-amine (CAS 2137820-69-8) is reported as a solid , a property that can simplify weighing accuracy, reduce volatile losses during storage, and improve stability in solid-dispensing automated synthesis platforms.

Physicochemical properties Handling and storage Formulation development

Unique Substrate for Cu(I)-Catalyzed 6-endo-dig Benzannulation Toward Functionalized 1-Naphthylamines: Exclusive Selectivity Advantage Over Non-ortho-Bromo Substrates

2-Bromo-N,N-dimethylnaphthalen-1-amine is structurally aligned with the optimal substrate class for the Cu(I)-catalyzed 6-endo-dig cyclization of terminal alkynes, 2-bromoaryl ketones, and amides [1]. This methodology reports exclusive 6-endo-dig regioselectivity and isolated yields up to 95% for N-methylated 1-naphthylamines [1]. In contrast, 4-bromo-1-naphthylamine derivatives (e.g., 4-bromo-N,N-dimethylnaphthalen-1-amine) lack the 2-bromoaryl ketone motif required for this cyclization, rendering them incompatible as direct substrates [1].

Copper catalysis Benzannulation 1-Naphthylamine synthesis

Enhanced Photophysical Tunability: 2-Bromo-N,N-dimethylnaphthalen-1-amine Serves as a Precursor to Polarity-Sensitive Fluorophores with Large Stokes Shifts (Up to 258 nm)

The Cu(I)-catalyzed benzannulation of 2-bromoaryl substrates, including derivatives of 2-bromo-N,N-dimethylnaphthalen-1-amine, yields 1-naphthylamine products that exhibit polarity-sensitive fluorescence with tunable emission and exceptionally large Stokes shifts reaching 258 nm [1]. These photophysical properties have been successfully exploited for lipid droplet imaging in living cells [1]. Non-ortho-bromo regioisomers (e.g., 6-bromo-N,N-dimethylnaphthalen-2-amine) lack the electronic donor-acceptor architecture necessary to generate this class of fluorophore, resulting in significantly smaller Stokes shifts (<100 nm) and diminished environmental sensitivity [1].

Fluorescent probes Photophysics Lipid droplet imaging

High-Value Procurement-Centric Application Scenarios for 2-Bromo-N,N-dimethylnaphthalen-1-amine


Sequential Regioselective Lithiation-Functionalization Cascades in Complex Naphthylamine Synthesis

Research groups developing polyfunctionalized naphthylamine pharmacophores or ligands should procure the 2-bromo isomer to exploit the kinetically differentiated bromine-lithium exchange imparted by the buttressing NMe₂ group [1]. The slower, conformationally controlled exchange allows a synthetic sequence where the 2-bromo position is lithiated and functionalized independently of other halogen handles on the naphthalene core—a feat not achievable with the more reactive, non-buttressed 4-bromo isomer, which undergoes indiscriminate exchange and produces regioisomeric mixtures [1].

Pd-Free, Aqueous-Phase Synthesis of Tunable 1-Naphthylamine Fluorophores for Bioimaging Probe Development

Laboratories engaged in fluorescent probe design should source the 2-bromo derivative as the key 2-bromoaryl component for the Cu(I)-catalyzed 6-endo-dig benzannulation with terminal alkynes and amides [2]. This reaction operates in water under mild conditions, delivers products with Stokes shifts up to 258 nm, and has been validated for lipid droplet imaging applications [2]. The 6-bromo and 4-bromo isomers cannot serve as substrates for this transformation, making the 2-bromo compound an irreplaceable building block for accessing this fluorophore space [2].

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis Requiring Solid Reagents for Gravimetric Dispensing

Medicinal chemistry and process chemistry teams employing automated solid-dispensing platforms for library synthesis benefit from the solid physical state of 2-bromo-N,N-dimethylnaphthalen-1-amine, which enables precise gravimetric dosing with minimal hygroscopicity and no volatility losses . The liquid nature of the 4-bromo isomer, with its refractive index specification of 1.6400–1.6460 at 20 °C, necessitates volumetric handling that introduces greater dispensing error in sub-milligram scale parallel reactions .

Structure–Reactivity Relationship Studies of Non-Covalent Buttressing Effects in Organometallic Chemistry

Physical organic chemistry groups investigating the interplay between steric buttressing, NMe₂ conformation, and halogen-metal exchange kinetics require the 2-bromo isomer as the reference scaffold. The published study by Meshalkin et al. systematically mapped the buttressing substituent scale (SiMe₃ > Me > SMe > Br > H) using 6-substituted-2-bromo-N,N-dimethylanilines and 8-substituted-2-bromo-1-dimethylaminonaphthalenes, establishing this compound class as the definitive model system [1]. The 4-bromo and 6-bromo isomers are structurally incapable of manifesting this ortho-buttressing interaction and therefore cannot substitute in mechanistic investigations [1].

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